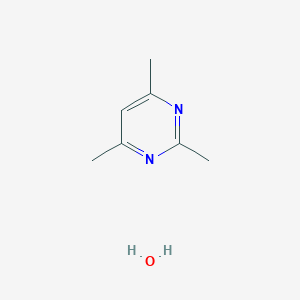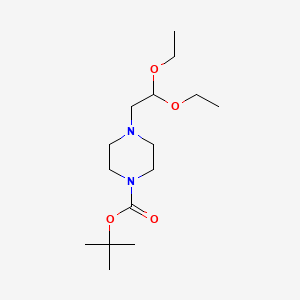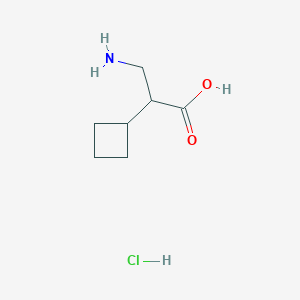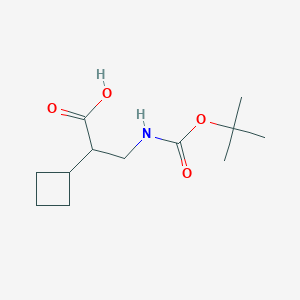
2,4,6-Trimethyl-pyrimidine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-pyrimidine hydrate, also known as 2,4,6-TMPH, is an organic compound with the molecular formula C5H10N2O•H2O. It is a white crystalline solid with a melting point of 83°C and a boiling point of 121°C. 2,4,6-TMPH is a hydrate of 2,4,6-trimethylpyrimidine, which is an aromatic heterocyclic compound. It is an important intermediate in the synthesis of drugs and other compounds and has a wide range of applications in the pharmaceutical and chemical industries.
Mechanism of Action
2,4,6-Trimethyl-pyrimidine hydrate acts as a proton donor in organic reactions. It is a strong base and can accept protons from other molecules to form a new compound. This process is known as protonation. The protonated molecule can then react with other molecules to form a new compound. This process is known as nucleophilic substitution.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It can act as an inhibitor of enzymes, such as cytochrome P450, and can also act as an agonist of certain receptors, such as the GABA receptor. It can also act as an antioxidant, preventing the formation of free radicals.
Advantages and Limitations for Lab Experiments
2,4,6-Trimethyl-pyrimidine hydrate is a versatile compound with a wide range of applications in the laboratory. It is relatively inexpensive and easy to obtain, making it a popular choice for laboratory experiments. However, it is also a strong base and can react with other compounds in the laboratory, so it should be handled with caution.
Future Directions
There are a number of potential future directions for the use of 2,4,6-Trimethyl-pyrimidine hydrate. It could be used in the synthesis of new drugs or other compounds. It could also be used as a catalyst in organic reactions, such as the synthesis of polymers. It could also be used in the synthesis of organic compounds, such as amino acids and nucleosides. Additionally, it could be used in the synthesis of new materials, such as polymers and nanomaterials. Finally, it could be used in the development of new methods for the synthesis of organic compounds.
Synthesis Methods
2,4,6-Trimethyl-pyrimidine hydrate can be synthesized by a variety of methods. The most common method is the reaction of 2,4,6-trimethylpyrimidine with water in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the hydrate. Other methods of synthesis include the reaction of 2,4,6-trimethylpyrimidine with aqueous ammonia or the reaction of 2,4,6-trimethylpyrimidine with aqueous hydrochloric acid.
Scientific Research Applications
2,4,6-Trimethyl-pyrimidine hydrate is used in a variety of scientific research applications. It is used as a starting material in the synthesis of drugs and other compounds. It is also used as a reagent in the synthesis of organic compounds, such as amino acids and nucleosides. This compound is also used as a catalyst in organic reactions, such as the synthesis of polymers and the preparation of organic compounds.
properties
IUPAC Name |
2,4,6-trimethylpyrimidine;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.H2O/c1-5-4-6(2)9-7(3)8-5;/h4H,1-3H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORXLQBONWBORI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1858256-54-8 |
Source


|
| Record name | Pyrimidine, 2,4,6-trimethyl-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858256-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)

![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)
![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)


![Bis{[µ-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II), 98%](/img/structure/B6309719.png)
![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6309727.png)



![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)

![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)